molecular formula C15H17NO3 B380142 N-(2-furylmethyl)-4-phenoxybutanamide CAS No. 303032-89-5

N-(2-furylmethyl)-4-phenoxybutanamide

Cat. No.: B380142
CAS No.: 303032-89-5
M. Wt: 259.3g/mol
InChI Key: VMNCGXBVUWYSQV-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-4-phenoxybutanamide is a synthetic amide derivative characterized by a furan ring (2-furylmethyl group) attached to the nitrogen atom of a 4-phenoxybutanamide backbone. Compounds with similar frameworks are often studied for their pharmacological or material science applications, though specific data on the target molecule’s synthesis, bioactivity, or industrial use remain undocumented in the cited sources.

Properties

CAS No.

303032-89-5

Molecular Formula

C15H17NO3

Molecular Weight

259.3g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-phenoxybutanamide

InChI

InChI=1S/C15H17NO3/c17-15(16-12-14-8-4-10-19-14)9-5-11-18-13-6-2-1-3-7-13/h1-4,6-8,10H,5,9,11-12H2,(H,16,17)

InChI Key

VMNCGXBVUWYSQV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCC(=O)NCC2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NCC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-furylmethyl)-4-phenoxybutanamide with four structurally related amides from the evidence, focusing on synthesis, physical properties, and substituent effects.

Substituent Effects on Physical Properties

  • Fluorine vs. Phenoxy Groups: Fluorinated analogs (e.g., Compounds 30–32) exhibit lower Rf values (0.28–0.65), indicating higher polarity compared to non-fluorinated amides . The target compound’s phenoxy group may reduce polarity relative to fluorophenoxy derivatives.
  • Bulky vs. Planar Substituents : Compound 31’s hydroxy-2-methylpropan-2-yl group increases melting point (84°C) versus simpler alkyl chains (Compound 30: 75°C), suggesting enhanced crystallinity from hydrogen bonding . The furylmethyl group in the target compound may similarly influence packing efficiency.
  • Chiral Centers : Compound 32’s optical activity ([α]²²D = +61.1) underscores the role of stereochemistry in molecular interactions, a factor absent in the achiral target compound .

Functional Group Implications

  • Amide Linkage : All compounds share a central amide bond, critical for hydrogen bonding and stability.

Research Findings and Limitations

  • Synthetic Challenges : Bulky or chiral substituents (e.g., Compound 31, 32) reduce yields, suggesting that the target compound’s furylmethyl group may require optimized coupling conditions .
  • Biological Relevance: Fluorinated phenoxyacetamides () are often bioactive, but the target’s furan moiety may confer unique pharmacokinetic properties.
  • Data Gaps: No direct data on the target compound’s synthesis, bioactivity, or industrial applications exist in the provided evidence. Comparisons rely on extrapolation from structural analogs.

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